
2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol
説明
The compound “2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol” is a derivative of piperidine, which is a common structure in many pharmaceuticals and other biologically active compounds . The bromobenzyl group attached to the piperidine ring could potentially make this compound a candidate for further biological studies.
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and a bromobenzyl group attached to the nitrogen of the piperidine ring. The ethan-1-ol group is attached to the piperidine ring at the 4-position .科学的研究の応用
Drug Design and Development
Piperidine derivatives, such as 2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol , are crucial in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals . The compound’s structure can be modified to enhance its interaction with biological targets, potentially leading to the development of new therapeutic agents.
Antimalarial Research
Structurally simple synthetic 1,4-disubstituted piperidines have shown high selectivity for resistant strains of Plasmodium falciparum . The presence of the bromobenzyl group in the compound could influence its antimalarial activity, making it a candidate for further study in this field.
PROTAC Development
The compound’s structure is suitable for use as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). These are molecules designed to induce the degradation of specific proteins, which is a promising approach in targeted therapy .
Synthesis of Biologically Active Piperidines
The compound can serve as a substrate for the synthesis of various biologically active piperidines. These activities include hydrogenation, cyclization, cycloaddition, annulation, and amination, which are key reactions in medicinal chemistry .
Pharmacological Applications
Piperidine derivatives are known for their wide range of pharmacological activities. This particular compound could be explored for its potential effects on the central nervous system, given the significance of piperidine structures in CNS-active drugs .
Reference Standard for Pharmaceutical Testing
This compound can be used as a high-quality reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical results .
Antiplasmodial Activity
The hydroxyl group in the compound’s structure may contribute significantly to its antiplasmodial activity. This makes it a valuable molecule for the exploration of new antimalarial drugs .
Chemical Biology Studies
As a synthetic fragment, 2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol can be used in chemical biology studies to understand the interaction between small molecules and biological systems, which can lead to the discovery of novel biological pathways or drug targets .
作用機序
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
It’s known that piperidine derivatives can influence a variety of biochemical pathways due to their broad range of pharmacological applications .
Result of Action
Piperidine derivatives are known to have a wide range of effects at the molecular and cellular level due to their diverse pharmacological applications .
特性
IUPAC Name |
2-[1-[(3-bromophenyl)methyl]piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c15-14-3-1-2-13(10-14)11-16-7-4-12(5-8-16)6-9-17/h1-3,10,12,17H,4-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTPMMVUAWCUJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



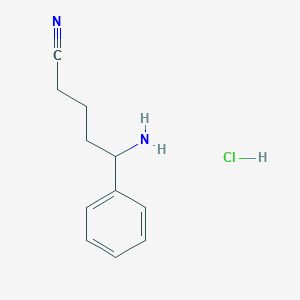


![[2-Ethyl-6-(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B1382541.png)
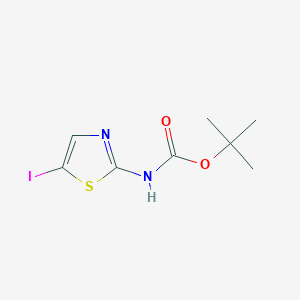
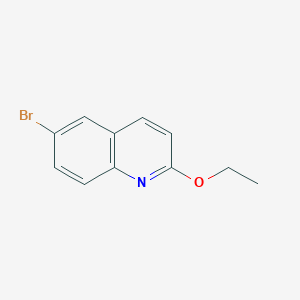
![[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1382544.png)

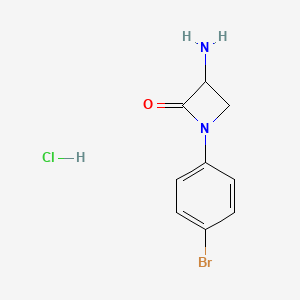
![tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate](/img/structure/B1382550.png)
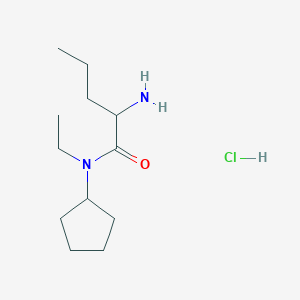
![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1382555.png)
![5-(Bromomethyl)spiro[2.3]hexane](/img/structure/B1382558.png)
![3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382559.png)